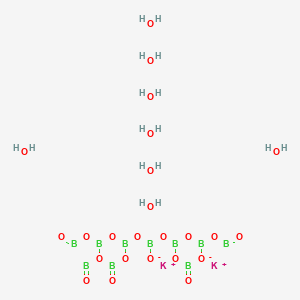
铬氧化锌
描述
Chromium Zinc Oxide, also known as Zincochromite, is a zinc chromium oxide mineral with the formula ZnCr2O4 . It is the zinc analogue of chromite . Zinc oxides modified with chromium were prepared by the co-precipitation method . The modification of ZnO with chromium led to the increase of the specific surface area of oxides and decrease of mean crystallite size of ZnO .
Synthesis Analysis
Chromium-modified zinc oxides were prepared by the co-precipitation method . Samples were calcined at 400 °C . Nanosized Cr-doped ZnO nanoparticles were synthesized by the facile sol-gel auto combustion method .Molecular Structure Analysis
XRD analysis shows that ZnO and Cr doped ZnO nanoparticles with average particle sizes between 23 and 39 nm were successfully developed with hexagonal wurtzite structure . The FTIR spectroscopy analysis confirms the existence of chromium in the doped ZnO nanoparticles .Chemical Reactions Analysis
Methanol was adsorbed on the surface of ZnO at 100 °C mainly via formation of methoxy species, and the main products of methanol desorption were carbon monoxide and hydrogen . The presence of chromium facilitated direct oxidation of methoxy groups to formate species at low temperatures (~100 °C) and their transformation to hydrogen and carbon dioxide during temperature-programmed desorption .Physical And Chemical Properties Analysis
Modification of ZnO with chromium led to the increase of the specific surface area of oxides and decrease of mean crystallite size of ZnO . The TGA/DTA analysis shows that Cr–ZnO nanoparticles are more thermally stable than ZnO nanoparticles .科学研究应用
抗氧化和抗炎潜力: 已发现吡啶甲酸铬介导的氧化锌纳米颗粒显示出显着的抗炎和抗氧化活性。这表明在医疗治疗和健康补充剂中具有潜在应用 (Aathira, Arivarasu, & Rajeshkumar, 2020).
镀锌工艺中的涂层技术: 研究人员开发了一种使用铬和氧化锌的新型涂层技术,以防止镀锌产品上出现“白锈”。这项技术取代了铬酸盐,提供了更安全、更环保的替代方案 (Furman, 2010).
电化学应用: 氧化铬(III)改性电极已用于灵敏检测锌、镉、铅、铜和银离子。这证明了在环境监测和分析中使用铬氧化锌的潜力 (Koudelková 等,2017).
半导体和磁性: 已显示出氧化锌与铬结合后具有增强的半导体特性和顺磁特性。这可能有利于开发先进的电子和磁性材料 (Dreher, Krumm, Lizandara-Pueyo, & Polarz, 2010).
气体传感应用: 已经开发出掺铬和钌的氧化锌薄膜用于丙烷传感。这些材料显示出高灵敏度,可用于各种工业和安全应用 (Gómez-Pozos 等,2013).
生物医学研究: 氧化锌纳米颗粒,包括用铬改性的氧化锌纳米颗粒,由于其抗癌和抗菌活性,在生物医学应用中显示出前景。它们还被探索作为靶向治疗的药物载体 (Mishra 等,2017).
环境修复: 铬改性的氧化锌已用于光催化去除水中的六价铬等重金属的研究中。这表明它们在处理工业废水和减轻环境污染方面的潜力 (Hasanzadeh 等,2020).
作用机制
安全和危害
Chromium Zinc Oxide may cause fire or explosion; it is toxic if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause genetic defects, may cause cancer, suspected of damaging fertility, causes damage to organs through prolonged or repeated exposure, and is fatal in contact with skin or if inhaled .
未来方向
There is an urgent need to uncover economical, biocompatible, competitive, and effective alternative methods to replace traditional treatments . The major purpose of this article is to provide up-to-date information on extensively used techniques, with an emphasis on the significant issues that are experienced while removing hexavalent chromium from water .
属性
IUPAC Name |
zinc;chromium(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.4O.Zn/q2*+3;4*-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOAZIZLIIOXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZnCr2O4, Cr2O4Zn | |
| Record name | zinc chromite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium zinc oxide | |
CAS RN |
12018-19-8 | |
| Record name | Chromium zinc oxide (Cr2ZnO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012018198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium zinc oxide (Cr2ZnO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichromium zinc tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





